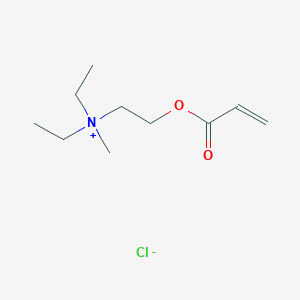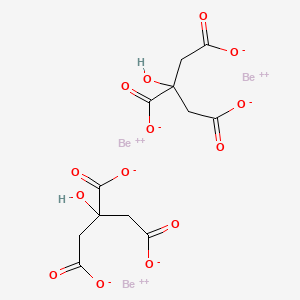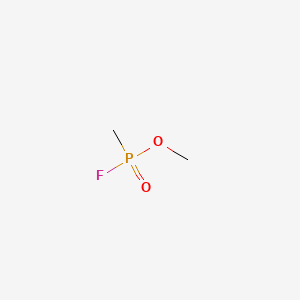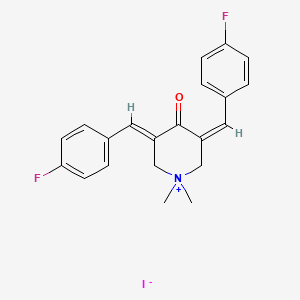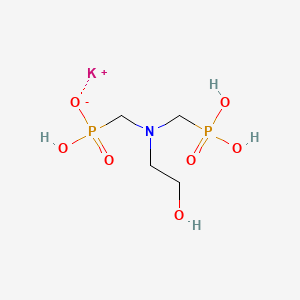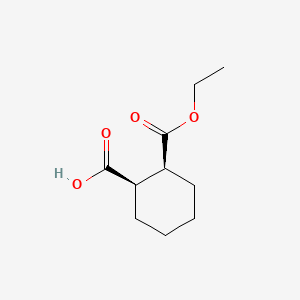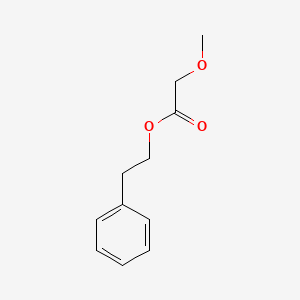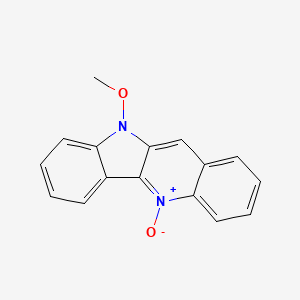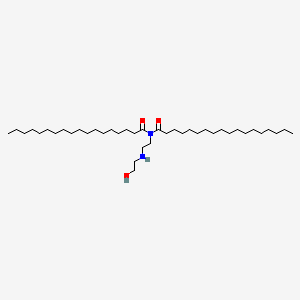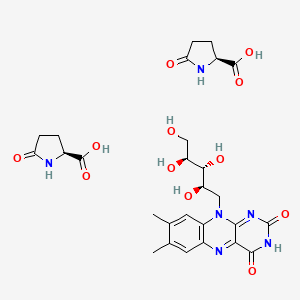![molecular formula C21H18ClN5O2 B12673143 [3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate CAS No. 125802-60-0](/img/structure/B12673143.png)
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is a complex organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a phenol group, a purine derivative, and a propanoate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-iodo tyrosine with methanol in the presence of thionyl chloride to form 2-amino-3-iodophenyl-propanoate. The amino group is then protected using tert-butyloxycarbonyl (t-Boc) and sodium bicarbonate in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The purine derivative can undergo reduction reactions to form dihydropurines.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydropurines and tetrahydropurines.
Substitution: Halogenated phenols and purine derivatives.
Applications De Recherche Scientifique
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the purine derivative can interact with nucleic acid bases and enzymes. These interactions can modulate biological processes and pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, acetate (ester)
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, butanoate (ester)
Uniqueness
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is unique due to its specific ester linkage and the presence of a propanoate group, which can influence its chemical reactivity and biological activity. Compared to its acetate and butanoate analogs, the propanoate ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Propriétés
Numéro CAS |
125802-60-0 |
|---|---|
Formule moléculaire |
C21H18ClN5O2 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl] propanoate |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-17(28)29-16-10-6-9-15(11-16)24-19-18-20(26-21(22)25-19)27(13-23-18)12-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3,(H,24,25,26) |
Clé InChI |
LLOOKIGRINYNMN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



